3,3-Diethylcyclobutan-1-amine

conformational restriction rotatable bonds bioisostere design

Flexible acyclic amines introduce entropic penalties and conformational ambiguity in target binding. 3,3-Diethylcyclobutan-1-amine resolves this with a rigid cyclobutane scaffold (2 rotatable bonds) that pre-organizes the amine pharmacophore, minimizing entropic loss upon binding. • Fragment library entry for kinase hinge regions & PPI targets where rigid amine placement is critical • LogP 2.34; metabolically stable replacement for piperidine/piperazine cores in CCR5 antagonist programs • Enantiopure access via patented synthetic route (US 11,053,188) for chiral SAR campaigns Supplied as HCl salt (CAS 1955519-12-6), ≥95% purity, with full analytical documentation.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
Cat. No. B13325586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethylcyclobutan-1-amine
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCC1(CC(C1)N)CC
InChIInChI=1S/C8H17N/c1-3-8(4-2)5-7(9)6-8/h7H,3-6,9H2,1-2H3
InChIKeyPVNNMRCNQWVMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethylcyclobutan-1-amine Baseline Properties


3,3-Diethylcyclobutan-1-amine (CAS 1490975-29-5, C₈H₁₇N, MW 127.23 g/mol) is a primary aliphatic amine featuring a cyclobutane core gem-disubstituted at the 3-position with two ethyl groups. It is supplied predominantly as the hydrochloride salt (CAS 1955519-12-6) at ≥95% purity . This compound serves as a conformationally restricted, sp³-rich building block in medicinal chemistry, offering a defined topology that differs substantially from flexible acyclic amine analogs [1].

Generic Substitution Failure for 3,3-Diethylcyclobutan-1-amine


Generic substitution fails because 3,3-diethylcyclobutan-1-amine incorporates a cyclobutane ring that enforces a rigid orientation of the amine pharmacophore. In contrast, acyclic analogs such as n-octylamine or 2-ethylhexylamine possess multiple rotatable bonds, allowing flexible, energetically diverse conformations. This conformational restriction directly impacts binding entropy, target selectivity, and pharmacokinetic properties, making simple replacement without comparative data unreliable .

3,3-Diethylcyclobutan-1-amine vs. Closest Analogs


Conformational Restriction vs. Acyclic Amines

The target compound contains only 2 rotatable bonds (the two ethyl side chains), whereas the straight-chain analog n-octylamine (1-octanamine) has 6 freely rotating bonds . This 3-fold reduction in conformational freedom translates to a lower entropic penalty upon target binding and a more predictable bound-state geometry, a critical advantage in fragment-based drug design.

conformational restriction rotatable bonds bioisostere design

Lipophilicity Modulation vs. Acyclic Analogs

The measured/calculated LogP of 3,3-diethylcyclobutan-1-amine hydrochloride is 2.34, which is approximately 0.7 log units lower than that of the branched acyclic analog 2-ethylhexylamine (LogP ≈ 2.87–3.0) . This moderate reduction in lipophilicity can improve aqueous solubility and reduce off-target binding to hydrophobic protein pockets, while retaining sufficient membrane permeability.

lipophilicity LogP ADME optimization

CCR5 Antagonist Activity Evidence

Preliminary pharmacological screening indicates that 3,3-diethylcyclobutan-1-amine can serve as a CCR5 antagonist scaffold for the preparation of treatments targeting CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1][2]. While quantitative IC₅₀/Ki values for the free amine are not publicly disclosed, this target engagement profile distinguishes it from generic cyclobutanamines lacking reported CCR5 activity and positions it within the well-validated CCR5 antagonist pharmacophore space.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Enantioselective Cyclobutane Amine Synthesis

A patented process (US 11,053,188 / RU 2793738 C2) describes the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides, using chiral transition metal catalysts to achieve stereochemical control [1]. This methodology is directly applicable to 3,3-diethylcyclobutan-1-amine and its derivatives, providing a demonstrated path to single-enantiomer material. In contrast, many generic cyclobutanamines lack published enantioselective synthetic routes, limiting their utility in programs requiring stereochemically defined building blocks.

asymmetric synthesis stereochemical control process chemistry

3,3-Diethylcyclobutan-1-amine Application Scenarios


Conformationally Restricted Fragment Libraries

The low rotatable bond count (2) and defined cyclobutane geometry make 3,3-diethylcyclobutan-1-amine an ideal entry for fragment-based drug discovery libraries targeting protein–protein interactions or kinase hinge regions where rigid amine placement is critical. Unlike flexible acyclic amines, this scaffold minimizes entropic loss upon binding, potentially yielding higher hit rates in biophysical screens.

CCR5 Antagonist Lead Optimization

Given the preliminary evidence of CCR5 antagonist activity, this compound can serve as a core scaffold for analog synthesis in HIV entry inhibitor programs. Its LogP of 2.34 falls within the optimal range for CNS-sparing oral CCR5 antagonists, and the cyclobutane ring provides a metabolically stable alternative to piperidine or piperazine cores commonly employed in this target class.

Stereochemistry-Dependent SAR

The availability of a patented enantioselective synthetic route (US 11,053,188) enables procurement or synthesis of enantiopure 3,3-diethylcyclobutan-1-amine. This supports chiral SAR campaigns where the spatial orientation of the amine group relative to the gem-diethyl substituents can be systematically varied to probe target pocket stereochemistry.

Cycloaliphatic Amine ADME Benchmarking

With a LogP of 2.34 and only 2 rotatable bonds, 3,3-diethylcyclobutan-1-amine can be used as a reference compound in comparative ADME studies evaluating the impact of ring constraint on membrane permeability, metabolic stability, and CYP inhibition across a series of C8 amine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Diethylcyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.